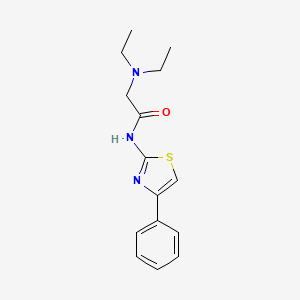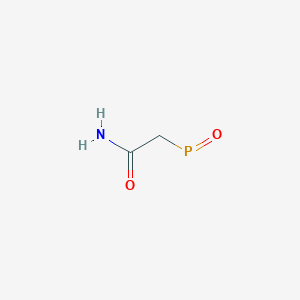
2-(Oxophosphanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxophosphanyl)acetamide is an organic compound that features both an amide and a phosphanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxophosphanyl)acetamide typically involves the reaction of phosphanyl compounds with acetamide derivatives. One common method includes the use of phosphanyl chloride and acetamide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure high purity of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Oxophosphanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanyl oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphanyl oxides.
Reduction: Phosphines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
2-(Oxophosphanyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(Oxophosphanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form coordination complexes with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
Phosphanylacetamide: Similar structure but lacks the oxo group.
Phosphanylcarboxamide: Contains a carboxamide group instead of an acetamide group.
Phosphanylamines: Compounds with a phosphanyl group attached to an amine.
Uniqueness
2-(Oxophosphanyl)acetamide is unique due to the presence of both an oxophosphanyl and an acetamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
特性
CAS番号 |
5661-18-7 |
|---|---|
分子式 |
C2H4NO2P |
分子量 |
105.03 g/mol |
IUPAC名 |
2-phosphorosoacetamide |
InChI |
InChI=1S/C2H4NO2P/c3-2(4)1-6-5/h1H2,(H2,3,4) |
InChIキー |
LKNVLTNEEMGJHY-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)N)P=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


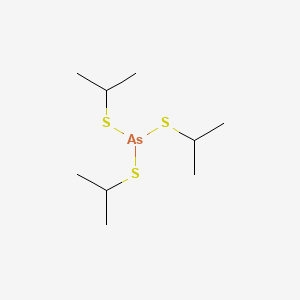
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
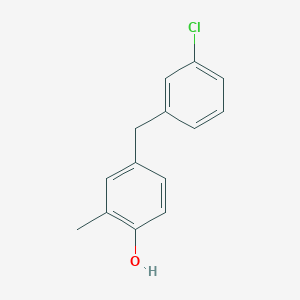
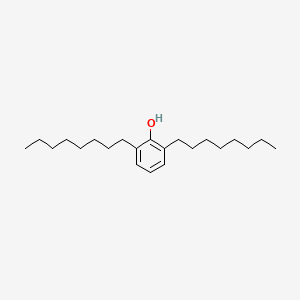
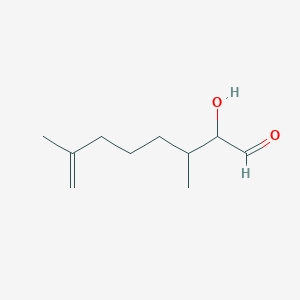

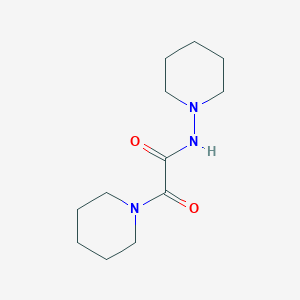
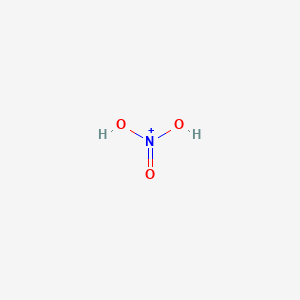
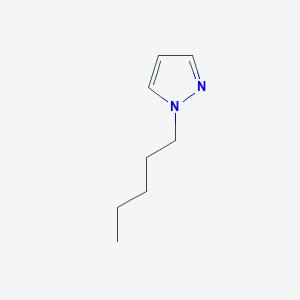
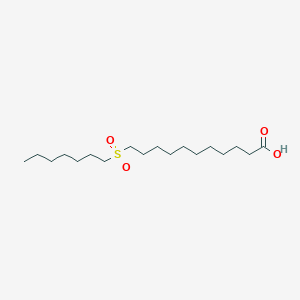

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

